N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: is an organic compound that belongs to the class of acetamides It features a complex structure with a 3,4-dimethoxyphenyl group, an indole ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Coupling with 3,4-Dimethoxyphenyl Group: The final step involves coupling the formylated indole with 3,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound in drug discovery programs targeting various diseases.
Industry:
- Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring is known to engage in π-π stacking interactions, while the formyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.
N-(3,4-dimethoxyphenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a formyl group, leading to different chemical properties.
Uniqueness:
- The presence of the formyl group in N-(3,4-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide provides unique reactivity, allowing for specific chemical transformations and interactions that are not possible with similar compounds lacking this functional group.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O4/c1-24-17-8-7-14(9-18(17)25-2)20-19(23)11-21-10-13(12-22)15-5-3-4-6-16(15)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI Key |
UCAQIWCEGNDWDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)OC |
Origin of Product |
United States |
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